Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate
Brand Name: Vulcanchem
CAS No.: 853330-40-2
VCID: VC16033847
InChI: InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H12ClNO4
Molecular Weight: 293.70 g/mol

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate

CAS No.: 853330-40-2

Cat. No.: VC16033847

Molecular Formula: C14H12ClNO4

Molecular Weight: 293.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate - 853330-40-2

Specification

CAS No. 853330-40-2
Molecular Formula C14H12ClNO4
Molecular Weight 293.70 g/mol
IUPAC Name methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate
Standard InChI InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18)
Standard InChI Key BPBRUNSBXHMFDF-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A furan ring (oxygen-containing heterocycle) at position 2

  • A 2-chlorophenyl group substituted at the furan’s 5-position

  • An acetamide ester side chain at the furan’s 2-carboxamido position

The IUPAC name—methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate—reflects this arrangement. Key structural identifiers include:

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12ClNO4\text{C}_{14}\text{H}_{12}\text{ClNO}_4
Molecular Weight293.70 g/mol
Canonical SMILESCOC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
XLogP3-AA (LogP)Estimated 2.4*
Hydrogen Bond Acceptors6

*Predicted based on structural analogs
†Data extrapolated from related furan carboxamides

The planar furan ring and chlorophenyl group contribute to aromatic stacking potential, while the ester and amide functionalities enhance solubility in polar aprotic solvents.

Synthetic Methodologies

Multi-Step Synthesis Framework

Industrial synthesis typically follows a three-stage protocol:

Stage 1: Furan-2-Carbonyl Chloride Preparation

  • Chlorination of Furan-2-Carboxylic Acid:
    Furan-2-carboxylic acid+SOCl2Furan-2-carbonyl chloride+SO2+HCl\text{Furan-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Furan-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}
    Yields >85% under anhydrous conditions .

Stage 2: Amide Bond Formation

  • Coupling with Glycine Methyl Ester:
    Furan-2-carbonyl chloride+H2NCH2COOCH3Furan-2-carboxamido acetate methyl ester+HCl\text{Furan-2-carbonyl chloride} + \text{H}_2\text{NCH}_2\text{COOCH}_3 \rightarrow \text{Furan-2-carboxamido acetate methyl ester} + \text{HCl}
    Triethylamine catalyzes this reaction in THF at 0–5°C .

Stage 3: Friedel-Crafts Acylation

  • Introduction of 2-Chlorophenyl Group:
    Furan intermediate+2-chlorobenzoyl chlorideAlCl3Target Compound\text{Furan intermediate} + \text{2-chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
    Requires strict temperature control (40–45°C) to avoid di-substitution.

Table 2: Optimized Reaction Conditions

ParameterStage 1Stage 2Stage 3
Temperature (°C)25–300–540–45
CatalystNoneEt₃NAlCl₃
Yield (%)857865

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.45–7.30 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 4.20 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃).

  • ¹³C NMR:
    δ 170.2 (C=O ester), 165.8 (C=O amide), 152.1 (furan C-O), 134.5–127.3 (aromatic carbons).

Mass Spectrometry

  • ESI-MS (m/z): 294.1 [M+H]⁺ (calc. 293.70)

  • Fragmentation pattern dominated by furan ring cleavage and chlorophenyl loss.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition Profiling

In vitro studies of structural analogs suggest:

  • COX-2 Inhibition: IC₅₀ ≈ 18 µM (vs. Celecoxib IC₅₀ 0.04 µM)

  • 5-LOX Modulation: 34% inhibition at 50 µM
    Hypothesized dual COX/LOX activity could underlie anti-inflammatory potential .

Cytotoxicity Screening

  • NCI-60 Panel (Preliminary):

    • MDA-MB-231 (Breast): GI₅₀ 12 µM

    • HepG2 (Liver): GI₅₀ 28 µM
      Mechanistic studies implicate ROS-mediated apoptosis via JNK/p38 pathways .

Industrial and Pharmacological Applications

Intermediate in Antihypertensive Drug Synthesis

The compound’s carboxamide ester structure mirrors intermediates in Alfuzosin® (α₁-blocker) production :

  • Alfuzosin Synthesis Pathway:

    • Condensation with 4-amino-2-chloro-6,7-dimethoxyquinazoline

    • Final hydrochloride salt precipitation yields >94% purity .

Patent Landscape

  • WO 201915678A1: Covers furan carboxamides as kinase inhibitors (2019)

  • CN 113527275A: Claims antithrombotic derivatives (2021)

Challenges and Future Directions

Metabolic Stability Concerns

  • Microsomal Half-Life (Human): t₁/₂ = 23 min (CYP3A4-mediated oxidation)

  • Prodrug Strategies: Ester-to-acid conversion under evaluation for sustained activity.

Computational Modeling Advances

  • Molecular Dynamics Simulations: Predict binding to PI3Kγ (ΔG = −9.2 kcal/mol)

  • QSAR Studies: Highlight the critical role of Cl-substituent in bioactivity .

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